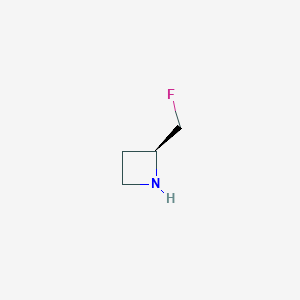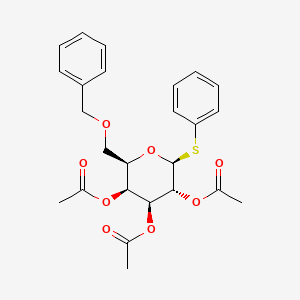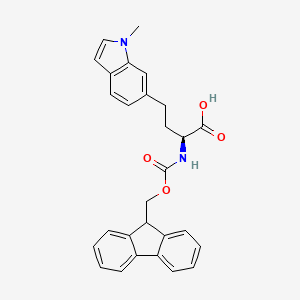![molecular formula C9H14O4 B12850734 Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of bicyclo[2.2.2]octane, featuring a hydroxyl group and a carboxylate ester. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-one with methanol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxobicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Similar Compounds:
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, used in drug design for improved physicochemical properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with distinct biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts unique reactivity and properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)9-4-2-8(11,3-5-9)6-13-9/h11H,2-6H2,1H3 |
InChI Key |
DGKGJXZBVNSTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)

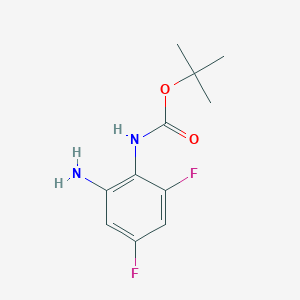
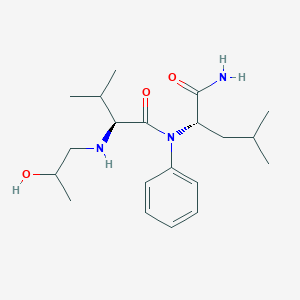
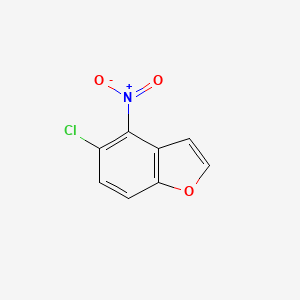
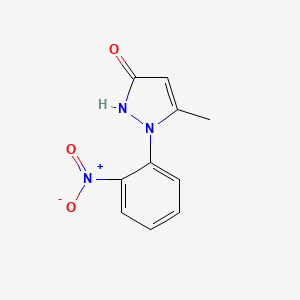
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
